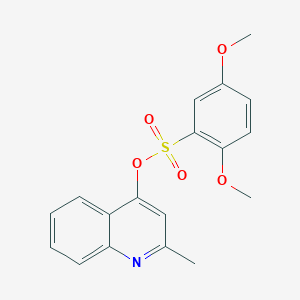

2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester

Beschreibung

2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester is a sulfonic acid ester derivative characterized by a 2,5-dimethoxy-substituted benzene ring linked via a sulfonate ester group to a 2-methylquinolin-4-yl moiety.

Eigenschaften

CAS-Nummer |

681853-46-3 |

|---|---|

Molekularformel |

C18H17NO5S |

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

(2-methylquinolin-4-yl) 2,5-dimethoxybenzenesulfonate |

InChI |

InChI=1S/C18H17NO5S/c1-12-10-17(14-6-4-5-7-15(14)19-12)24-25(20,21)18-11-13(22-2)8-9-16(18)23-3/h4-11H,1-3H3 |

InChI-Schlüssel |

BJDCDCCHKMJSIF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege: Die Synthesewege für diese Verbindung sind nicht weit verbreitet. Sie kann durch Veresterung von 2,5-Dimethoxybenzolsulfonsäure mit 2-Methylchinolin unter geeigneten Reaktionsbedingungen hergestellt werden.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind aufgrund ihrer begrenzten Anwendungen nicht gut etabliert.

Analyse Chemischer Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die möglicherweise zur Bildung verschiedener Oxidationsprodukte führen.

Substitution: Sie kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Chinolinring oder die Sulfonsäuregruppe substituiert werden können.

Reduktion: Die Reduktion der Estergruppe könnte den entsprechenden Alkohol ergeben.

Veresterung: Verwenden Sie säurekatalysierte Veresterungsbedingungen (z. B. Schwefelsäure oder p-Toluolsulfonsäure), um den Ester zu bilden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromsäure können verwendet werden.

Substitution: Nukleophile (z. B. Amine, Alkoxide) können funktionelle Gruppen ersetzen.

Reduktion: Reduktionsmittel (z. B. Lithiumaluminiumhydrid) können den Ester zum Alkohol reduzieren.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen dieser Verbindung sind begrenzt, aber sie wurde in folgenden Bereichen untersucht:

Chemie: Als Baustein für komplexere Moleküle.

Biologie: Untersuchung ihrer Interaktionen mit biologischen Zielstrukturen.

Medizin: Potenzielle pharmazeutische Anwendungen (obwohl nicht umfassend untersucht).

Industrie: Selten verwendet aufgrund ihrer spezialisierten Natur.

5. Wirkmechanismus

Der genaue Wirkmechanismus ist unklar. Weitere Forschung ist erforderlich, um seine molekularen Ziele und Pfade aufzuklären.

Wirkmechanismus

The mechanism of action of 2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Sulfonic Acid Derivatives

Sulfonylbenzoic Acids

highlights 2-methylsulfonylbenzoic acid (CAS 33963-55-2) and 3-methylsulfonylbenzoic acid (CAS 5345-27-7), both sulfonyl-substituted benzoic acids. Key differences include:

- Positional isomerism : The 2-methyl isomer melts at 137–140°C, while the 3-methyl isomer melts at 230°C, demonstrating how substituent position drastically affects crystallinity and intermolecular forces .

- Molecular weight: Both analogs share the molecular formula C₈H₈O₄S (200.21 g/mol), whereas the target compound’s quinoline moiety and dimethoxy groups likely increase its molecular weight (estimated >300 g/mol).

Sulfonylurea Herbicides

lists sulfonylurea methyl esters like triflusulfuron methyl ester and metsulfuron methyl ester , which feature triazine rings and sulfonylurea linkages. These compounds are herbicides, contrasting with the target ester’s lack of a urea group or triazine system. Key distinctions:

- Functional groups : Sulfonylureas rely on a sulfonylurea bridge (–SO₂–NH–CO–NH–) for bioactivity, while the target compound’s ester group (–SO₂–O–) may reduce hydrolytic stability .

- Substituent effects : The dimethoxy groups in the target compound could enhance solubility in polar solvents compared to the methyl/ethoxy groups in sulfonylureas.

Physicochemical Properties (Hypothetical Analysis)

A comparative table of key properties is proposed based on structural analogs:

- Melting Point: The target compound’s ester group and bulky quinoline moiety may lower its melting point compared to sulfonylbenzoic acids but increase it relative to less rigid esters.

- Solubility : The dimethoxy groups could improve aqueous solubility compared to purely hydrocarbon-substituted analogs.

Reactivity and Stability

- Hydrolytic Stability : The ester linkage in the target compound may be more prone to hydrolysis under acidic/basic conditions than sulfonamide or sulfonylurea derivatives .

- Electron Effects : The 2,5-dimethoxy groups on the benzene ring may activate the sulfonate ester toward nucleophilic substitution, whereas electron-withdrawing groups in sulfonylureas enhance herbicidal activity .

Biologische Aktivität

Chemical Structure and Properties

2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester is an organic compound that combines elements of sulfonic acids and quinoline derivatives. Its structure includes a dimethoxybenzene moiety and a quinoline group, which are known for their diverse biological activities.

Antimicrobial Activity

Compounds containing sulfonic acid groups often exhibit antimicrobial properties. For instance, sulfonamides are well-known antibiotics that target bacterial growth. The presence of the quinoline structure may enhance this activity due to its ability to interact with biological membranes and enzymes.

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer potential. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt DNA synthesis. The specific esterification with 2,5-dimethoxybenzenesulfonic acid may modify these effects, potentially leading to enhanced selectivity toward cancerous cells.

Enzyme Inhibition

The dual functionality of this compound suggests possible inhibition of various enzymes. For example, quinoline derivatives are known inhibitors of topoisomerases and kinases, which play critical roles in cell division and cancer progression. The sulfonic acid group may facilitate interactions with enzyme active sites or enhance solubility in biological systems.

Case Studies

- Antimicrobial Testing : A study evaluating the antimicrobial effects of similar sulfonic acid derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Anticancer Activity : A series of quinoline derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that modifications in the chemical structure significantly affected cytotoxicity levels.

- Enzyme Interaction Studies : Research on related compounds demonstrated that certain quinoline derivatives could inhibit specific kinases involved in cancer signaling pathways, leading to reduced tumor growth in animal models.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.